molecular formula C10H10F3NO3 B12086806 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid

4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid

Cat. No.: B12086806
M. Wt: 249.19 g/mol
InChI Key: DMLSNGOAHKFAFA-UHFFFAOYSA-N
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Description

4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid is an organic compound that belongs to the family of benzoic acids It is characterized by the presence of an amino group at the fourth position and a trifluoropropoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-amino benzoic acid with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoropropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(3,3,3-trifluoropropoxy)benzoic acid is unique due to the presence of the trifluoropropoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous .

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

4-amino-3-(3,3,3-trifluoropropoxy)benzoic acid

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)3-4-17-8-5-6(9(15)16)1-2-7(8)14/h1-2,5H,3-4,14H2,(H,15,16)

InChI Key

DMLSNGOAHKFAFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OCCC(F)(F)F)N

Origin of Product

United States

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